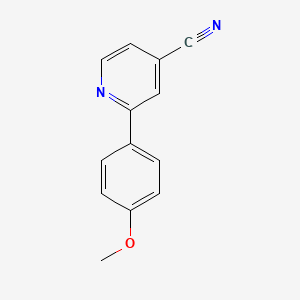

2-(4-Methoxyphenyl)isonicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-12-4-2-11(3-5-12)13-8-10(9-14)6-7-15-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGLKQCZSCZZPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxyphenyl Isonicotinonitrile

Direct Functionalization Approaches to Isonicotinonitrile Architectures

Direct functionalization methods are highly sought after in synthetic chemistry as they often reduce the number of synthetic steps by activating and substituting existing carbon-hydrogen (C-H) bonds, avoiding the need for pre-functionalized starting materials. wikipedia.orgscispace.com

These strategies aim to selectively target a specific C-H bond on the isonicotinonitrile ring for substitution.

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient N-heterocycles. wikipedia.orgsci-hub.se It involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring. chim.it This reaction is advantageous as it allows for the direct formation of C-C bonds on the heterocyclic core without prior halogenation. wikipedia.org

In the context of synthesizing 2-(4-Methoxyphenyl)isonicotinonitrile, a Minisci-type approach would involve the generation of a 4-methoxyphenyl (B3050149) radical, which then attacks the protonated isonicotinonitrile ring. The reaction is typically selective for the C-2 and C-6 positions due to the electronic properties of the protonated pyridine (B92270) ring. Recent advancements have introduced milder reaction conditions, often utilizing photoredox catalysis to generate the required radical species. sci-hub.sechim.it For instance, an aryl radical can be generated from the corresponding aryl carboxylic acid via oxidative decarboxylation facilitated by a photocatalyst under visible light irradiation. sci-hub.se

Table 1: General Conditions for Photocatalytic Minisci-Type Arylation

| Component | Example | Role |

| Heterocycle | Isonicotinonitrile | Substrate |

| Radical Precursor | 4-Methoxybenzoic Acid | Source of the 4-methoxyphenyl radical |

| Photocatalyst | Ru(bpy)₃Cl₂ or similar | Absorbs visible light to initiate the reaction |

| Oxidant | Persulfate (e.g., (NH₄)₂S₂O₈) | Facilitates radical generation and rearomatization |

| Acid | Sulfuric Acid or TFA | Protonates the heterocycle to activate it |

| Solvent | Acetonitrile, DMSO, or H₂O | Reaction medium |

The general mechanism involves the generation of the aryl radical, its addition to the activated isonicotinonitrile, and a final oxidation/deprotonation step to restore aromaticity and yield the final product. chim.it

Photochemical methods, particularly those employing visible-light photoredox catalysis, have emerged as a sustainable and efficient strategy for direct C-H functionalization. nih.govchemistryviews.org These reactions can proceed under mild conditions and exhibit high functional group tolerance. nih.gov

For the synthesis of this compound, a photocatalytic C-H arylation could be employed. This process typically involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by light, initiates a single-electron transfer (SET) process. mdpi.com This can generate a 4-methoxyphenyl radical from a suitable precursor, like 4-methoxyphenyldiazonium salt or 4-methoxyphenylboronic acid. nih.govchemistryviews.org The generated radical then adds to the isonicotinonitrile ring. In some variations, palladium catalysis is used in conjunction with a photoredox catalyst to facilitate the C-H activation and coupling cycle. mdpi.comresearchgate.net The nitrogen atom of the pyrimidine (B1678525) ring can act as a directing group, guiding the arylation to the ortho C-H bond. researchgate.net

Table 2: Key Components in Photochemical C-H Arylation

| Component | Example | Purpose |

| Aryl Source | 4-Methoxyphenyldiazonium tetrafluoroborate | Precursor to the 4-methoxyphenyl radical |

| Photocatalyst | [Ru(bpy)₃]²⁺ or [Ir(ppy)₂(dtbbpy)]⁺ | Light-absorbing species that mediates electron transfer |

| Catalyst (optional) | Pd(OAc)₂ | C-H activation and cross-coupling |

| Light Source | Blue or White LEDs | Energy source to excite the photocatalyst |

| Solvent | Methanol, Acetonitrile | Reaction medium |

This approach provides a direct route for installing the aryl group, bypassing the need for pre-halogenated heterocycles. mdpi.com

These reactions are among the most reliable and widely used methods for constructing C-C bonds, involving the coupling of two fragments using a metal catalyst.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govresearchgate.net It involves the reaction of an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov This method is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids. mdpi.com

To synthesize this compound, a 2-halo-isonicotinonitrile (e.g., 2-chloro- or 2-bromo-isonicotinonitrile) would be coupled with 4-methoxyphenylboronic acid. The reaction requires a palladium catalyst, a supporting ligand, and a base. nih.gov The choice of ligand is crucial and can significantly impact the reaction's efficiency; dialkylbiaryl phosphine (B1218219) ligands like SPhos are often effective for coupling with heteroaryl chlorides. nih.gov

The catalytic cycle is generally understood to involve three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Function |

| Electrophile | 2-Chloroisonicotinonitrile | Heteroaryl coupling partner |

| Nucleophile | 4-Methoxyphenylboronic acid | Aryl group donor |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or Pd(PPh₃)₄ | Facilitates the C-C bond formation |

| Ligand | SPhos, PPh₃ | Stabilizes the catalyst and promotes reaction steps |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

| Temperature | Room Temperature to 110 °C | Varies depending on substrate reactivity |

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation or Buchwald-Hartwig amination (when using palladium), is a fundamental reaction for the formation of carbon-nitrogen bonds. nih.govnih.gov This protocol is typically used to couple an aryl halide with an amine, amide, or other N-nucleophile to form N-arylated compounds. nih.gov Due to the lower cost and toxicity of copper compared to palladium, copper-catalyzed methods have garnered significant attention. nih.gov

It is important to note that this methodology is designed for the formation of C-N bonds and is therefore not a direct pathway for the synthesis of this compound, which requires the formation of a C-C bond. However, this protocol is highly relevant for the synthesis of structurally related compounds. For example, it could be used to synthesize 2-amino- or 2-azolyl-isonicotinonitrile derivatives by reacting a 2-halo-isonicotinonitrile with an appropriate amine or azole in the presence of a copper catalyst and a ligand. nih.govscielo.brresearchgate.net

Table 4: General Components for Copper-Catalyzed C-N Coupling

| Component | Example | Role |

| Aryl Halide | 2-Chloroisonicotinonitrile | Electrophilic partner |

| N-Nucleophile | Piperidine, anilines, azoles | Nitrogen-containing coupling partner |

| Catalyst | CuI, CuBr, Cu(OAc)₂ | Facilitates the C-N bond formation |

| Ligand | 1,10-Phenanthroline, α-Benzoin oxime nih.gov | Accelerates the catalytic cycle |

| Base | K₃PO₄, Cs₂CO₃ | Promotes the reaction |

| Solvent | DMSO, Dioxane | Reaction medium |

While not directly applicable for the target molecule's C-C bond, this method is crucial for creating diverse libraries of isonicotinonitrile derivatives with nitrogen-based substituents at the 2-position.

Transition Metal-Catalyzed Coupling Reactions

Synthetic Routes via Precursor Transformations

The synthesis of this compound can be efficiently achieved by modifying precursor molecules that already contain some of the key structural features of the target compound. These transformations often involve the formation of the pyridine ring or the introduction of the 4-methoxyphenyl group onto a pre-functionalized isonicotinonitrile core.

Cyclization Reactions for Pyridine Ring Construction

The formation of the pyridine ring is a fundamental strategy in the synthesis of this compound. Various cyclization reactions can be employed, often involving the condensation of acyclic precursors.

One plausible approach involves a modified Hantzsch pyridine synthesis. chemtube3d.comwikipedia.orgorganic-chemistry.org This method typically involves the one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. chemtube3d.comwikipedia.org For the synthesis of the target molecule, 4-methoxybenzaldehyde (B44291) could serve as the aldehyde component. The reaction would proceed through intermediates formed via Knoevenagel condensation and Michael addition, ultimately leading to a dihydropyridine (B1217469) which is then oxidized to the aromatic pyridine ring. wikipedia.orgchemtube3d.com

Another relevant cyclization strategy is the Thorpe-Ziegler reaction, which is used for the synthesis of cyanopyridines. This reaction involves the intramolecular cyclization of a dinitrile. While a direct application to this compound is not explicitly detailed in the reviewed literature, the principles of the reaction suggest a potential pathway where appropriately substituted dinitrile precursors could be cyclized to form the desired isonicotinonitrile ring system.

Furthermore, the Gewald reaction, which is a multicomponent reaction used for the synthesis of 2-aminothiophenes, has been adapted for pyridine synthesis. By analogy, a reaction involving a ketone or aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a sulfur source could be modified to produce a substituted pyridine ring, which could then be further functionalized to yield the target compound. wikipedia.org

A notable example of a cyclization reaction leading to a related structure is the synthesis of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile from a chalcone (B49325) derivative and malononitrile (B47326). wikipedia.org This suggests that chalcones derived from 4-methoxyacetophenone could be key intermediates in cyclization routes to this compound.

Nucleophilic Aromatic Substitution on Halogenated Isonicotinonitriles

A highly effective and widely used method for the synthesis of 2-arylpyridines is through nucleophilic aromatic substitution (SNAr) on a halogenated pyridine ring. This approach is particularly amenable to the synthesis of this compound, where a halogenated isonicotinonitrile serves as the electrophile and a 4-methoxyphenyl nucleophile is introduced.

The most prominent examples of this strategy are the palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.

The Suzuki-Miyaura coupling involves the reaction of a halo-isonicotinonitrile (e.g., 2-chloro- or 2-bromoisonicotinonitrile) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. This reaction is known for its high functional group tolerance and generally gives good to excellent yields.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 80-100 | High |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | High |

The Stille coupling provides an alternative route, reacting a halo-isonicotinonitrile with an organotin reagent, such as (4-methoxyphenyl)tributylstannane, in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback of this method.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | Good to Excellent |

| PdCl₂(PPh₃)₂ | - | DMF | 100 | Good |

The Negishi coupling is another powerful cross-coupling reaction that can be employed, utilizing an organozinc reagent, such as (4-methoxyphenyl)zinc chloride, with a halogenated isonicotinonitrile and a palladium or nickel catalyst. researchgate.netwikipedia.orgorgsyn.orgorganic-chemistry.org

Beyond metal-catalyzed cross-coupling, direct SNAr reactions are also possible, particularly with highly activated pyridine rings or under forcing conditions. However, for the synthesis of this compound, the palladium-catalyzed methods are generally preferred due to their higher efficiency and milder reaction conditions.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step from simple starting materials. researchgate.netmdpi.com Several MCRs are known for the synthesis of substituted pyridines, and these can be adapted for the target molecule.

A common MCR for the synthesis of 2-amino-3-cyanopyridines involves the reaction of an aldehyde, malononitrile, a methyl ketone, and ammonium acetate. mdpi.comumich.edursc.orgresearchgate.net To synthesize a precursor to this compound, 4-methoxybenzaldehyde could be used as the aldehyde component. The resulting 2-amino-4-(4-methoxyphenyl)-nicotinonitrile could then be deaminated to afford the target compound.

Another MCR approach could involve the reaction of ylidenemalononitriles with other components to build the pyridine ring. For example, a Knoevenagel condensation of 4-methoxybenzaldehyde with malononitrile would yield 2-(4-methoxybenzylidene)malononitrile, which could then react with a suitable partner in a Michael addition followed by cyclization and aromatization to form the desired product.

Methodological Advancements in Green and Sustainable Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. This has led to advancements in catalyst-free transformations and the use of immobilized catalysts for the synthesis of isonicotinonitrile derivatives.

Catalyst-Free Organic Transformations

While many of the traditional methods for synthesizing this compound rely on metal catalysts, there is growing interest in developing catalyst-free alternatives. These reactions often utilize microwave irradiation or flow chemistry to provide the necessary activation energy. sci-hub.senih.gov

For instance, some MCRs for the synthesis of pyridines can be performed under catalyst-free conditions, often by heating the reactants in a suitable solvent or under solvent-free conditions. researchgate.net A catalyst-free Knoevenagel condensation, for example, can be achieved by reacting an aldehyde and an active methylene compound in a mixture of water and ethanol at room temperature. bas.bg This could be the first step in a catalyst-free multicomponent synthesis of the target molecule.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times, and can sometimes be performed without a catalyst. nih.gov A one-pot, solvent-free synthesis of 2-amino-3-cyanopyridines under microwave irradiation has been reported, which could be a green route to a precursor of this compound. researchgate.net

Immobilized Catalysis in Isonicotinonitrile Synthesis

To address the issues of catalyst cost, recovery, and reuse, particularly for precious metal catalysts like palladium, the use of immobilized catalysts has gained significant attention. This is especially relevant for the Suzuki-Miyaura and Stille couplings used in the synthesis of this compound.

Palladium can be immobilized on various solid supports, such as polymers, silica, or magnetic nanoparticles. mdpi.comnih.govacs.orgacs.orgrsc.orgnih.govmdpi.commdpi.comresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without a significant loss of activity.

| Support Material | Catalyst | Reaction | Advantages |

| Polymer (e.g., Polyvinylpyridine) | Palladium Nanoparticles | Suzuki-Miyaura | High efficiency, low leaching, reusable |

| Silica Gel | Palladium Complex | Stille Coupling | High activity, reusable in aqueous media |

| Magnetic Nanoparticles | Palladium Catalyst | Suzuki-Miyaura | Easy separation with a magnet, reusable |

The use of immobilized palladium catalysts not only makes the synthesis more economical and sustainable but can also simplify the purification of the final product by reducing metal contamination.

Structural Elucidation and Electronic Characterization of 2 4 Methoxyphenyl Isonicotinonitrile

Advanced Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic methodologies are indispensable in the field of chemical analysis, offering non-destructive means to probe the intricate details of molecular architecture. For 2-(4-Methoxyphenyl)isonicotinonitrile, a combination of NMR and vibrational spectroscopy provides a robust foundation for its structural elucidation.

NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of this compound offer a wealth of information regarding the electronic environment of each proton and carbon atom. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding experienced by the nuclei, which is a direct consequence of the surrounding electron density.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the pyridine (B92270) and methoxyphenyl rings, as well as the protons of the methoxy (B1213986) group. The aromatic region typically displays a series of doublets and triplets, reflecting the spin-spin coupling between adjacent protons. The methoxy group protons appear as a sharp singlet, typically in the upfield region of the aromatic signals, due to their relative isolation from other protons.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents. The spectrum will show distinct signals for the quaternary carbons (including the nitrile carbon and the carbons at the junction of the two rings), the protonated aromatic carbons, and the methoxy carbon. The nitrile carbon (C≡N) is characteristically found in the downfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | ||

| C2 | - | ~158 |

| C3 | ~7.8 (d) | ~122 |

| C4 (CN) | - | ~135 |

| C5 | ~8.7 (d) | ~150 |

| C6 | ~7.9 (s) | ~120 |

| Methoxyphenyl Ring | ||

| C1' | - | ~130 |

| C2'/C6' | ~8.0 (d) | ~129 |

| C3'/C5' | ~7.0 (d) | ~114 |

| C4' | - | ~162 |

| Substituents | ||

| -OCH₃ | ~3.9 (s) | ~55 |

| -CN | - | ~118 |

Note: The chemical shifts are predicted based on data from structurally similar compounds and are presented as approximate values. Actual experimental values may vary based on solvent and other experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum indicate which protons are neighbors in the spin system. For this compound, COSY would confirm the coupling between adjacent protons on the pyridine and methoxyphenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum. Each cross-peak in the HSQC spectrum represents a direct C-H bond, providing a clear map of the carbon skeleton's protonation.

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making it an excellent tool for functional group identification and structural analysis.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, key characteristic absorption bands are expected for the nitrile group (C≡N), the aromatic rings (C=C and C-H stretching and bending), and the ether linkage (C-O-C). The C≡N stretching vibration is a particularly strong and sharp band, typically appearing in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations within the rings appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the methoxy group will also give rise to characteristic bands.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (in -OCH₃) | 2950 - 2850 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong |

| Aromatic C=C Ring Stretch | 1610 - 1580, 1500 - 1400 | Medium |

| C-O-C Asymmetric Stretch (Ether) | 1260 - 1200 | Strong |

| C-O-C Symmetric Stretch (Ether) | 1075 - 1020 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong |

| Aromatic Ring Breathing Modes | 1600 - 1580, ~1000 | Strong |

| Methoxy Group Vibrations | ~1180, ~830 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Analysis of the ultraviolet-visible (UV-Vis) spectrum of this compound reveals key insights into its electronic structure. The absorption bands observed in the spectrum correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. Typically, for molecules with aromatic rings and heteroatoms like this compound, the electronic transitions are of the π → π* and n → π* types. researchgate.netmdpi.com

The π → π* transitions, which involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals, are generally responsible for the strong absorption bands in the UV region. researchgate.net These transitions are characteristic of the conjugated π-electron system formed by the pyridine and methoxyphenyl rings. The n → π* transitions involve the promotion of non-bonding electrons (from the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group) to a π* antibonding orbital. These transitions are typically of lower intensity and appear at longer wavelengths compared to π → π* transitions. researchgate.net

The specific wavelengths (λmax) of maximum absorption for this compound are influenced by the extended conjugation between the two aromatic rings. Studies on similar nicotinonitrile derivatives show that substitutions on the phenyl and pyridine rings can significantly shift these absorption maxima.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | 200-400 nm | High |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS provides an experimentally measured mass with high accuracy. This technique is essential for distinguishing the target compound from other isomers or molecules with the same nominal mass.

The exact mass is calculated based on the sum of the masses of the most abundant isotopes of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The molecular formula for this compound is C₁₃H₁₀N₂O.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O |

| Calculated Exact Mass | 210.07931 u |

| Ionization Mode | Typically Electrospray Ionization (ESI) or Electron Ionization (EI) |

The data obtained from HRMS is fundamental in the structural confirmation of newly synthesized batches of the compound and is a standard characterization requirement in medicinal and materials chemistry.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. For this compound, X-ray diffraction would elucidate the spatial relationship between the 4-methoxyphenyl (B3050149) group and the isonicotinonitrile ring system.

While specific crystal structure data for this compound is not available, analysis of closely related structures, such as other substituted nicotinonitriles, provides a basis for expected findings. It is anticipated that the molecule would not be perfectly planar due to steric hindrance, with a notable dihedral angle between the planes of the pyridine and phenyl rings. Intermolecular interactions, such as hydrogen bonds or π–π stacking, would also be identified, which govern the crystal packing.

Table 3: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value Range/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Dihedral Angle (Phenyl-Pyridine) | 15° - 55° |

Computational Chemistry and Theoretical Investigations of Electronic Structure

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic State

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the molecule's lowest energy conformation (geometrical optimization).

These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction to validate the computational model. The optimized geometry is crucial for subsequent calculations of other properties, such as molecular orbitals and spectroscopic parameters.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient isonicotinonitrile ring, the electron-accepting portion. The energy gap (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's excitability; a smaller gap suggests that the molecule can be more easily excited electronically.

Table 4: Representative Frontier Molecular Orbital Data from DFT Calculations

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict spectroscopic properties, including UV-Vis absorption spectra. By calculating the energies of vertical electronic transitions and their corresponding oscillator strengths, TD-DFT can simulate the UV-Vis spectrum of this compound.

These theoretical predictions help in assigning the experimentally observed absorption bands to specific electronic transitions (e.g., HOMO → LUMO). Similarly, other quantum methods can be employed to predict vibrational frequencies (IR spectra) and NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set). Comparing the predicted spectra with experimental data serves as a rigorous test of the computational model's validity.

Reactivity and Stability Descriptors (e.g., ELF, LOL, Fukui Functions)nih.gov

To comprehend the chemical behavior of this compound, computational chemistry offers powerful tools to predict its reactivity and stability. Among the most insightful of these are the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and Fukui functions. These descriptors, derived from the principles of quantum mechanics and Density Functional Theory (DFT), provide a detailed map of the electron distribution and help identify the most probable sites for chemical reactions.

While specific computational studies detailing the ELF, LOL, and Fukui functions for this compound are not available in the reviewed scientific literature, the application of these theoretical tools to analogous structures, such as pyridine derivatives and aromatic nitriles, allows for a qualitative prediction of its electronic characteristics. nih.govresearchgate.net

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron. mdpi.com In essence, it maps the regions of a molecule where electron pairs are localized, such as covalent bonds, lone pairs, and atomic cores. An ELF analysis of this compound would be expected to reveal high localization in several key areas:

The covalent bonds of the pyridine and phenyl rings.

The C≡N triple bond of the nitrile group.

The lone pair of electrons on the nitrogen atom of the pyridine ring and the nitrile group.

The lone pairs on the oxygen atom of the methoxy group.

These regions of high electron localization are crucial in determining the molecule's structure and stability. The clear separation between core and valence electrons, as well as the visualization of covalent bonds and lone pairs, provides a faithful representation of the molecule's electronic framework. nih.gov

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is a function that helps to visualize areas of high electron localization. mdpi.com LOL maps are particularly effective at distinguishing between regions of bonding and non-bonding electrons. For this compound, an LOL analysis would complement the ELF data, offering a clear depiction of the covalent bonds and lone pair regions. The LOL typically shows high values in areas where localized orbitals have minimal overlap, thus providing a distinct signature for the electron pairs that define the molecular structure. mdpi.com

Fukui Functions

Fukui functions are central to predicting the reactivity of different sites within a molecule. They quantify how the electron density at a specific point changes with the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack. nih.gov The calculation of Fukui functions for this compound would allow for the following predictions:

Site for Nucleophilic Attack (f+): This function indicates the regions most susceptible to attack by a nucleophile (an electron-rich species). For a molecule like this compound, the carbon atom of the nitrile group and certain carbon atoms in the pyridine ring are potential electrophilic centers.

Site for Electrophilic Attack (f-): This function highlights the areas most likely to be attacked by an electrophile (an electron-deficient species). The nitrogen atom of the pyridine ring, with its lone pair of electrons, and the oxygen atom of the methoxy group are expected to be primary sites for electrophilic attack. The electron-rich phenyl ring, activated by the methoxy group, would also be susceptible.

The condensed Fukui functions, which assign a value to each atom in the molecule, would provide a quantitative ranking of the reactivity of each site.

While specific data tables for this compound cannot be generated due to the absence of dedicated studies in the public domain, the theoretical framework of ELF, LOL, and Fukui functions provides an indispensable approach for understanding its stability and predicting its chemical reactivity. Studies on related molecules, such as 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, have successfully employed these descriptors to elucidate their electronic nature and reactive sites. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Pathways of 2 4 Methoxyphenyl Isonicotinonitrile

Reactivity of the Nitrile Moiety

The cyano group (C≡N) is a versatile functional group characterized by its strong triple bond and the electrophilic nature of the carbon atom. It readily participates in cycloaddition reactions and undergoes nucleophilic attack, serving as a precursor to a wide range of other functionalities.

One of the most significant reactions of the nitrile group is its participation as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the synthesis of 5-substituted-1H-tetrazoles through the reaction of nitriles with azide (B81097) anions. This transformation is of considerable importance in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for the carboxylic acid group.

The reaction is typically carried out by heating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a catalyst. The mechanism is understood to proceed not through a concerted cycloaddition, but via a stepwise pathway. Density functional theory (DFT) calculations suggest an initial activation of the nitrile, followed by the formation of a key imidoyl azide intermediate. This intermediate then undergoes an intramolecular cyclization to form the stable aromatic tetrazole ring. researchgate.net The activation barriers for this reaction are strongly influenced by the electronic nature of the substituents on the nitrile. researchgate.net For 2-(4-Methoxyphenyl)isonicotinonitrile, the reaction with sodium azide would yield the corresponding 5-substituted-1H-tetrazole, as depicted in the table below.

| Reactant | Reagent | Catalyst/Conditions | Product |

| This compound | Sodium Azide (NaN₃) | e.g., Silica Sulfuric Acid, DMF, Reflux | 5-(2-(4-Methoxyphenyl)pyridin-4-yl)-1H-tetrazole |

This table illustrates the expected outcome of the [3+2] cycloaddition reaction based on established methodologies for nitrile to tetrazole conversion. nih.gov

The electrophilic carbon atom of the nitrile group is susceptible to attack by a variety of nucleophiles. These reactions provide pathways to convert the cyano group into several other important functional groups, including amines, aldehydes, and ketones.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds via initial nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, leading to the formation of an amide intermediate. This amide can be isolated or, upon further hydrolysis, converted to the corresponding carboxylic acid.

Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation occurs through two successive nucleophilic additions of a hydride ion to the nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen species. researchgate.net

Partial Reduction to Aldehyde: Using a less reactive, sterically hindered hydride reagent such as diisobutylaluminium hydride (DIBALH) at low temperatures allows for the reaction to be stopped at the imine stage. Subsequent hydrolysis of the imine intermediate yields an aldehyde. researchgate.net

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the nitrile carbon to form an imine anion salt. Hydrolysis of this intermediate in a subsequent step produces a ketone, providing an effective method for carbon-carbon bond formation. researchgate.net

The following table summarizes these key transformations of the nitrile moiety in this compound.

| Transformation | Reagents | Intermediate | Final Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, Δ | 2-(4-Methoxyphenyl)isonicotinamide | 2-(4-Methoxyphenyl)isonicotinic acid |

| Reduction to Amine | 1. LiAlH₄, Ether 2. H₂O | - | (2-(4-Methoxyphenyl)pyridin-4-yl)methanamine |

| Reduction to Aldehyde | 1. DIBALH, Toluene, -78 °C 2. H₂O | Imine | 2-(4-Methoxyphenyl)isonicotinaldehyde |

| Reaction with Grignard | 1. R-MgX, Ether 2. H₃O⁺ | Imine | 1-(2-(4-Methoxyphenyl)pyridin-4-yl)-1-alkanone |

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic heterocycle due to the electronegative nitrogen atom. This electronic character makes it susceptible to nucleophilic attack and influences the regioselectivity of substitution reactions.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In this compound, the C2 position is occupied, but the C4 position bears the cyano group.

The cyano group is a potent electron-withdrawing group and can function as an effective leaving group in SNAr reactions, particularly when positioned at C2 or C4 of a pyridine ring. nih.gov Research has shown that 4-cyanopyridines react directly with nucleophiles like lithium amides to afford the corresponding 4-aminopyridines via displacement of the cyanide anion. researchgate.net This provides a regioselective pathway for the functionalization of this compound at the C4 position, where a strong nucleophile can displace the nitrile group.

| Reactant | Nucleophile | Conditions | Product |

| This compound | Lithium piperidide (Li-Pip) | THF/DMPU | 4-(Piperidin-1-yl)-2-(4-methoxyphenyl)pyridine |

| This compound | Sodium methoxide (B1231860) (NaOMe) | Methanol, Δ | 4-Methoxy-2-(4-methoxyphenyl)pyridine |

This table provides illustrative examples of regioselective nucleophilic aromatic substitution at the C4 position.

Radical reactions offer alternative pathways for the functionalization of pyridines. One modern approach involves the generation of pyridinyl radicals. Under acidic conditions, the pyridine nitrogen is protonated to form a pyridinium (B92312) ion. Subsequent single-electron transfer (SET) reduction generates a neutral pyridinyl radical. nih.gov

For 4-cyanopyridines, this pyridinyl radical is prone to undergo ipso-substitution. nih.gov A nucleophilic carbon-centered radical can add to the C4 position of the pyridinyl radical intermediate. This is followed by the elimination of a cyanide anion (CN⁻) to restore aromaticity and yield the C4-functionalized pyridine product. This decyanative radical coupling represents a powerful method for C-C bond formation at the C4 position, complementing traditional nucleophilic substitution methods. researchgate.net

Reactivity of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group is an electron-rich aromatic ring due to the strong electron-donating effect of the methoxy (B1213986) (-OCH₃) group. This substituent activates the ring towards electrophilic aromatic substitution and provides a site for ether cleavage.

The primary reactivity of this moiety involves electrophilic aromatic substitution (EAS). The methoxy group is a powerful ortho, para-director. Since the para position is occupied by the bond to the pyridine ring, electrophilic attack will be directed to the two equivalent ortho positions (C3' and C5'). Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. While the pyridylisonitrile substituent is electron-withdrawing and will slightly deactivate the phenyl ring compared to anisole, the strong activating nature of the methoxy group ensures that substitution occurs preferentially on this ring rather than the highly deactivated pyridine ring. libretexts.org

Another key reaction of the 4-methoxyphenyl group is the cleavage of the methyl ether. This can be accomplished using a variety of reagents, most commonly strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also effective for cleaving p-methoxybenzyl-type ethers. researchgate.net This reaction converts the methoxy group into a hydroxyl group, yielding the corresponding phenol.

| Reaction Type | Reagents | Position of Attack | Product |

| Electrophilic Substitution | Br₂, FeBr₃ | C3' and C5' | 2-(3-Bromo-4-methoxyphenyl)isonicotinonitrile |

| Electrophilic Substitution | HNO₃, H₂SO₄ | C3' and C5' | 2-(4-Methoxy-3-nitrophenyl)isonicotinonitrile |

| Ether Cleavage | BBr₃, CH₂Cl₂ | C4' (ether oxygen) | 2-(4-Hydroxyphenyl)isonicotinonitrile |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The regioselectivity and rate of these reactions are dictated by the electronic properties of the substituents attached to the ring: the methoxy group (-OCH₃) and the isonicotinonitrile moiety.

The methoxy group is a powerful activating group due to its ability to donate electron density to the ring through resonance (+R effect). This effect significantly outweighs its minor electron-withdrawing inductive effect (-I effect). Consequently, the methoxy group increases the nucleophilicity of the phenyl ring, making it more reactive towards electrophiles than benzene. Furthermore, it directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the isonicotinonitrile substituent, electrophilic attack will be directed to the two equivalent ortho positions (C3' and C5').

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-(3-Nitro-4-methoxyphenyl)isonicotinonitrile |

| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 2-(3-Bromo-4-methoxyphenyl)isonicotinonitrile |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Methoxy-5-(pyridin-4-ylcarbonitrile)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(2-Methoxy-5-(pyridin-4-ylcarbonitrile)phenyl)ethan-1-one (for R=CH₃) |

Modulations of Electron Density and Their Impact on Pyridine Reactivity

The electronic landscape of the pyridine ring in this compound is complex, shaped by the competing electronic effects of its substituents. Pyridine itself is an electron-deficient aromatic heterocycle due to the high electronegativity of the nitrogen atom. This inherent electron deficiency makes the pyridine ring generally unreactive towards electrophilic substitution but susceptible to nucleophilic attack.

The two substituents, the 4-methoxyphenyl group at the C2 position and the nitrile group at the C4 position, further modulate this reactivity.

Nitrile Group (at C4): The cyano (-CN) group is a very strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It powerfully decreases the electron density across the pyridine ring. This effect is particularly pronounced at the ortho (C3, C5) and para (C6, relative to the nitrile) positions.

The net result is a highly electron-poor pyridine ring. The potent electron-withdrawing nature of the nitrile group dominates over the weaker electron-donating effect of the 4-methoxyphenyl group. This significant reduction in electron density has two major consequences for the pyridine ring's reactivity:

Deactivation towards Electrophilic Attack: The ring is strongly deactivated for electrophilic aromatic substitution. Such reactions are highly unlikely to occur on the pyridine moiety.

Activation towards Nucleophilic Attack: The ring is strongly activated for nucleophilic aromatic substitution (SₙAr). Nucleophiles will preferentially attack the electron-deficient carbon atoms, particularly those at the C2 and C6 positions, which are ortho and para to the activating nitrile group.

Table 2: Summary of Substituent Electronic Effects on the Pyridine Ring

| Substituent | Position | Electronic Effect | Impact on Pyridine Ring Electron Density |

|---|---|---|---|

| 4-Methoxyphenyl | C2 | Electron-Donating (+R, -I) | Slight Increase |

Elucidation of Reaction Mechanisms and Intermediate Species

The reaction mechanisms involving this compound are dictated by which ring is undergoing transformation.

For electrophilic aromatic substitution on the phenyl ring , the reaction proceeds through a well-established two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.

Step 1 (Rate-Determining): The π-electron system of the activated 4-methoxyphenyl ring attacks an electrophile (E⁺). This forms a covalent bond and generates the arenium ion intermediate. The aromaticity of the ring is temporarily disrupted. The stability of this intermediate is key to the reaction's regioselectivity. When the attack occurs at the C3' position (ortho to the -OCH₃ group), the positive charge of the arenium ion can be delocalized over three carbon atoms and, most importantly, onto the oxygen atom of the methoxy group. This fourth resonance structure, where every atom has a complete octet, provides significant stabilization, explaining the strong directing effect of the methoxy group.

Step 2 (Fast): A weak base (often the conjugate base of the acid catalyst) removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This restores the C-C double bond, re-establishes the aromaticity of the ring, and yields the final substitution product.

In contrast, for nucleophilic aromatic substitution on the pyridine ring , the electron-poor nature of the ring facilitates a different mechanism, typically an SₙAr pathway. This mechanism also involves a two-step process with a distinct intermediate.

Step 1 (Rate-Determining): A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms of the pyridine ring (likely C2 or C6). This addition step breaks the π-bond and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the ring and, crucially, onto the electronegative nitrogen atom and the electron-withdrawing nitrile group, which effectively stabilizes the intermediate.

Step 2 (Fast): To restore aromaticity, a leaving group (which must be a sufficiently good one, such as a halide if present at the position of attack) is eliminated from the tetrahedral carbon. In the absence of a good leaving group, this pathway is less favorable unless a subsequent oxidation step can occur.

The formation and stability of these characteristic intermediates—the cationic σ-complex in EAS and the anionic Meisenheimer complex in SₙAr—are central to understanding the reactivity and mechanistic pathways of this compound.

Design and Synthesis of Derivatives and Analogues of 2 4 Methoxyphenyl Isonicotinonitrile

Systematic Structural Modifications

The inherent properties of 2-(4-methoxyphenyl)isonicotinonitrile can be systematically altered by making precise chemical modifications to its core structure. These modifications typically target the pyridine (B92270) ring, the 4-methoxyphenyl (B3050149) substituent, or involve the formation of N-oxide derivatives, each strategy unlocking new synthetic pathways and material functionalities.

Substituent Effects on the Pyridine Ring

The introduction of different groups on the pyridine ring can modulate the electron density, which in turn affects the molecule's reactivity and its interactions with light. For example, attaching a cyano group can influence the liquid crystalline properties of pyridine derivatives. rsc.org Research on related nicotinonitrile structures shows that substituents can alter emission properties, leading to materials with potential for use as blue light emitters. nih.gov

Variations on the 4-Methoxyphenyl Substituent

Altering the 4-methoxyphenyl group is another key strategy for tuning the properties of the parent compound. Modifications can range from changing the position of the methoxy (B1213986) group to replacing it entirely with other functional groups, such as nitro or alkyl groups. These changes directly impact the molecule's polarity, steric hindrance, and electronic characteristics.

Studies on related 2-phenylnicotinonitrile (B1369846) analogues, where the phenyl group is varied, provide insight into this approach. For example, replacing the 4-methoxyphenyl group with a simple phenyl or a 4-nitrophenyl group leads to compounds with different photophysical behaviors. nih.gov The synthesis of these analogues can be achieved through established procedures, with purification often carried out by flash chromatography.

The table below summarizes the synthesis and properties of nicotinonitrile derivatives with variations on the phenyl substituent, based on related structures.

| Compound Name | Phenyl Substituent | Synthesis Yield | Key NMR Signal (δH, ppm) for Pyridine Ring Proton |

| 2-(benzylamino)-4-phenylnicotinonitrile | Phenyl | 91% | 8.33 (d, J = 5.1 Hz, 1H) |

| 2-(benzylamino)-4-(4-methoxyphenyl)nicotinonitrile | 4-Methoxyphenyl | 95% | 8.29 (d, J = 5.3 Hz, 1H) |

| 2-(benzylamino)-4-(4-nitrophenyl)nicotinonitrile | 4-Nitrophenyl | 99% | 8.42 – 8.35 (m, 3H) |

Data derived from studies on analogous nicotinonitrile structures. nih.gov

N-Oxide Derivatives and Their Synthetic Utility

The nitrogen atom in the pyridine ring offers a site for chemical modification through N-oxidation. The resulting N-oxide derivatives are valuable synthetic intermediates. The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution, particularly at the C2 and C6 positions. ijpca.org

The synthesis of pyridine N-oxides typically involves the reaction of the parent pyridine with an oxidizing agent like hydrogen peroxide in acetic acid. These N-oxide derivatives serve as precursors for introducing a variety of functional groups onto the pyridine ring. For example, nitration of a pyridine N-oxide can proceed under milder conditions than the parent pyridine. This synthetic utility is crucial for creating a diverse library of derivatives with tailored properties for specific applications. ijpca.orgmdpi.com

Structure-Property Relationships in Advanced Functional Materials

The development of functional materials based on this compound hinges on a deep understanding of the relationship between its molecular structure and its material properties. By correlating specific structural features with electronic, photophysical, and charge transport characteristics, researchers can rationally design new materials.

Impact of Molecular Design on Electronic and Photophysical Characteristics

The electronic and photophysical properties of isonicotinonitrile derivatives are intrinsically linked to their molecular design. researchgate.net The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important, as the energy gap between them dictates the absorption and emission characteristics of the molecule. rsc.org

Introducing electron-donating groups (like methoxy or amino groups) or electron-withdrawing groups (like cyano or nitro groups) at different positions on the aromatic rings allows for precise tuning of the HOMO and LUMO energy levels. mdpi.com For example, studies on similar nicotinonitrile derivatives have shown that the fluorescence properties are highly dependent on the solvent polarity, a phenomenon known as solvatochromism. nih.gov This indicates a change in the dipole moment of the molecule upon photoexcitation, a direct consequence of its electronic structure.

The following table illustrates the effect of solvent on the photophysical properties of a related nicotinonitrile derivative.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Toluene | 350 | 400 | 50 |

| THF | 352 | 415 | 63 |

| DCM | 355 | 425 | 70 |

| MeOH | 358 | 440 | 82 |

Illustrative data based on general principles and findings for similar compounds. mdpi.comnih.gov

Charge Transport Mechanisms in Isonicotinonitrile-Based Architectures

In the context of organic electronics, the ability of a material to transport charge is paramount. For materials based on isonicotinonitrile, charge transport is governed by the movement of electrons or holes through the molecular architecture. This process is highly dependent on both the intrinsic electronic properties of the individual molecules and their packing in the solid state. rsc.org

The charge transport mechanism can occur "through bond" via the conjugated π-system or "through space" between adjacent molecules. researchgate.net The efficiency of charge transport is influenced by factors such as the degree of intermolecular π-π stacking and the presence of structural defects. In some metal-organic frameworks (MOFs), the choice of metal ion can even switch the material from an n-type (electron-transporting) to a p-type (hole-transporting) semiconductor. nih.gov The design of isonicotinonitrile-based materials for electronic applications therefore requires careful consideration of how molecular structure will dictate solid-state packing to optimize pathways for charge transport. researchgate.net

Role as a Precursor for Complex Molecular Systems

This compound serves as a versatile and highly valuable precursor in the synthesis of a diverse array of complex molecular systems. Its unique structural features, namely the reactive nitrile group and the electronically-rich methoxyphenyl moiety attached to a pyridine ring, provide multiple avenues for synthetic transformations. This allows for its strategic incorporation into larger, more intricate molecular frameworks, including polycyclic and fused heterocyclic compounds, as well as advanced organic scaffolds with potential applications in medicinal chemistry and materials science. The inherent reactivity of the isonicotinonitrile core, combined with the electronic influence of the methoxyphenyl substituent, makes it a privileged building block for the construction of novel and functionally diverse molecules.

Incorporation into Polycyclic and Fused Heterocyclic Compounds

The chemical scaffold of this compound is a valuable starting point for the synthesis of a variety of polycyclic and fused heterocyclic compounds. The nitrile group, in particular, is a versatile functional handle that can participate in a range of cyclization and annulation reactions, leading to the formation of new rings fused to the initial pyridine structure.

One common strategy involves the transformation of the nitrile group into a more reactive intermediate that can undergo subsequent intramolecular reactions. For instance, the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, which can then react with other functional groups, either pre-existing on the molecule or introduced in a subsequent step, to form a new heterocyclic ring.

Furthermore, the pyridine ring itself can participate in cycloaddition reactions, acting as a diene or dienophile, to construct fused systems. The presence of the electron-donating methoxyphenyl group can influence the regioselectivity and stereoselectivity of these reactions, providing a degree of control over the final product's architecture. While direct examples of cycloaddition reactions involving this compound are not extensively documented in readily available literature, the principles of polar Diels-Alder reactions with nitropyridine derivatives suggest that appropriately activated isonicotinonitriles could serve as dienophiles to form quinoline (B57606) derivatives. nih.govmdpi.com

Another powerful method for constructing fused pyridine systems is through intramolecular cyclization reactions of appropriately substituted derivatives of this compound. For example, the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile, can be employed to form a new ring containing a ketone and an enamine. wikipedia.orgresearchgate.net Although a direct application of this reaction starting from a derivative of this compound is not explicitly detailed, the underlying principle provides a viable synthetic route.

Moreover, the Gewald reaction offers a pathway to synthesize fused thiophene (B33073) rings. wikipedia.orgorganic-chemistry.orgchemrxiv.orgnih.gov This multicomponent reaction typically involves a ketone, an activated nitrile, and elemental sulfur. By designing a synthetic scheme where a derivative of this compound possesses a reactive ketone functionality, it is conceivable to construct a thieno[2,3-b]pyridine (B153569) system.

The following table summarizes potential synthetic strategies for the incorporation of this compound into fused heterocyclic systems, based on established synthetic methodologies for related compounds.

| Reaction Type | Description | Potential Fused System |

|---|---|---|

| Intramolecular Cyclization (e.g., Thorpe-Ziegler) | Base-catalyzed intramolecular condensation of a dinitrile derivative to form a cyclic ketone and enamine. | Fused pyridinone derivatives |

| [4+2] Cycloaddition (Diels-Alder type) | Reaction of the pyridine ring (or a derivative) as a diene or dienophile with a suitable reaction partner. | Fused quinoline or isoquinoline (B145761) derivatives |

| Gewald Reaction | Multicomponent reaction of a ketone-functionalized derivative with sulfur and another active methylene (B1212753) nitrile. | Thieno[2,3-b]pyridine derivatives |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine derivative (formed from the nitrile) with an aldehyde or ketone followed by ring closure. | Fused tetrahydroisoquinoline derivatives |

Utility in the Construction of Advanced Organic Scaffolds

Beyond the synthesis of fused heterocyclic systems, this compound is a valuable building block for the construction of more complex and advanced organic scaffolds. These scaffolds can serve as the core structures for developing new pharmaceuticals, functional materials, and molecular probes. The combination of the rigid pyridine core and the flexible, yet influential, methoxyphenyl group allows for the creation of three-dimensional structures with well-defined spatial arrangements of functional groups.

One area where this is particularly relevant is in the synthesis of ligands for metal complexes. The nitrogen atom of the pyridine ring can act as a coordination site for a metal ion, and by introducing other coordinating groups onto the scaffold, polydentate ligands can be prepared. These metal complexes can have applications in catalysis, sensing, and imaging.

Furthermore, derivatives of this compound can be utilized in multicomponent reactions to rapidly build molecular complexity. Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for generating libraries of structurally diverse compounds for high-throughput screening. The nitrile group of this compound can participate in a variety of multicomponent reactions, such as the Ugi and Passerini reactions, to introduce multiple points of diversity into the final molecule.

The following table outlines some of the advanced organic scaffolds that could potentially be synthesized using this compound as a key precursor, along with their potential applications.

| Scaffold Type | Synthetic Approach | Potential Applications |

|---|---|---|

| Polydentate Ligands | Functionalization of the pyridine ring and/or the methoxyphenyl group with additional coordinating moieties. | Catalysis, Metal-Organic Frameworks (MOFs), Sensing |

| Biologically Active Heterocycles | Multicomponent reactions (e.g., Ugi, Passerini) to generate libraries of diverse small molecules. | Drug Discovery, Chemical Biology |

| Conjugated Materials | Incorporation into larger π-conjugated systems through cross-coupling reactions (e.g., Suzuki, Sonogashira). | Organic Electronics, Photonics |

| Macrocycles | Intramolecular cyclization of long-chain derivatives via reactions such as ring-closing metathesis or macrolactamization. | Host-Guest Chemistry, Molecular Recognition |

Advanced Research Directions and Emerging Applications in Materials Science

Exploration of Photophysical Behavior and Charge Transfer Processes in Derivatives

The photophysical properties of nicotinonitrile derivatives are a significant area of current research, with a focus on understanding how structural modifications influence their fluorescence and charge transfer characteristics. These compounds are known for their distinct photophysical behaviors, which are foundational for their use in various optical applications. researchgate.net

Derivatives of the isonicotinonitrile core often exhibit strong fluorescence. For instance, studies on related nicotinonitrile structures, such as 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, have demonstrated strong blue fluorescence, with an emission maximum observed at 437 nm upon excitation at 332 nm. researchgate.net This fluorescence is a key feature for applications in organic light-emitting devices (OLEDs) and fluorescent sensors. researchgate.netmdpi.com

The photophysical properties are highly sensitive to both the solvent environment and the nature of substituent groups on the aromatic rings. Research on 2-amino-4,6-diphenylnicotinonitriles has shown that substitutions with electron-donating groups, like a methoxy (B1213986) group, can lead to shifts in the emission wavelength. mdpi.com For example, a 4-methoxy group substitution on one of the phenyl rings can cause a blue shift in the emission maximum. mdpi.com This tunability is crucial for designing materials with specific desired colors of emission. The solvent environment also plays a critical role, with observed shifts in emission maxima in different solvents, indicating the influence of solvent polarity on the electronic states of the molecules. mdpi.com These phenomena are often linked to intramolecular charge transfer (ICT) processes, where excitation with light promotes the transfer of electron density from an electron-rich part of the molecule (like the methoxyphenyl group) to an electron-deficient part (the cyanopyridine ring).

Detailed research findings on the photophysical properties of various nicotinonitrile derivatives are summarized in the table below.

| Compound Name | Excitation Wavelength (nm) | Emission Maximum (nm) | Key Observation |

| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | 332 | 437 | Exhibits strong blue fluorescence and high thermal stability up to 300 °C. researchgate.net |

| 2-Amino-4,6-diphenylnicotinonitrile | Not specified | 416 (in Methanol) | Parent compound for studying substituent effects. mdpi.com |

| 2-Amino-6-(4-methoxyphenyl)-4-(3-methoxyphenyl)nicotinonitrile | Not specified | 410 (in Methanol) | Methoxy group substitutions result in a blue shift of the emission maximum. mdpi.com |

| 2-Amino-6-phenyl-4-(4-methoxyphenyl)nicotinonitrile | Not specified | 411 (in Methanol) | Demonstrates the influence of the position of the methoxy substituent. mdpi.com |

Development of Optoelectronic Materials Based on Isonicotinonitrile Frameworks

The tunable photophysical properties and inherent charge transfer characteristics of isonicotinonitrile derivatives make them promising candidates for a new generation of optoelectronic materials. rsc.orgrsc.org The development of materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells is an active area of investigation. researchgate.netbeilstein-journals.org

The isonicotinonitrile framework can act as an electron-accepting unit in "donor-acceptor" type molecules, which is a common design strategy for organic electronic materials. rsc.org By combining the electron-deficient isonicotinonitrile core with various electron-donating moieties, researchers can fine-tune the frontier molecular orbital energy levels (HOMO and LUMO) and the bandgap of the resulting materials. rsc.org This molecular engineering approach is critical for optimizing charge injection, transport, and recombination processes in electronic devices.

Covalent organic frameworks (COFs) represent an emerging class of materials where isonicotinonitrile building blocks could be integrated to create highly ordered, porous, and semiconducting structures. rsc.org The modular nature of COFs allows for the precise design of their electronic properties, paving the way for their use in applications like sensors, photocatalysis, and energy storage. rsc.org The integration of isonicotinonitrile units could impart specific light-harvesting or electron-transporting capabilities to the framework.

The table below presents examples of material types and their potential applications based on isonicotinonitrile and related frameworks.

| Material Type | Isonicotinonitrile Role | Potential Optoelectronic Application(s) | Rationale |

| Small Molecule Emitters | Electron-Acceptor/Core | Organic Light-Emitting Diodes (OLEDs), Fluorescent Sensors researchgate.net | Strong fluorescence, tunable emission color, and potential for high quantum efficiency. |

| Donor-Acceptor Polymers | Acceptor Monomer | Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs) beilstein-journals.org | Enables control over the material's bandgap and energy levels for efficient charge separation/transport. |

| Covalent Organic Frameworks (COFs) | Building Block | Photocatalysis, Gas Sensing, Supercapacitors rsc.org | Provides a stable, crystalline framework with tunable electronic properties and high surface area. |

| Nonlinear Optical (NLO) Materials | Chromophore Core | Optical Switching, Frequency Conversion researchgate.net | The charge-transfer nature of the molecule can lead to a large nonlinear optical response. |

Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Computational Modeling

A comprehensive understanding and rational design of new materials based on 2-(4-methoxyphenyl)isonicotinonitrile require a deeply integrated, interdisciplinary approach. This strategy combines the power of organic synthesis to create novel molecular structures, advanced spectroscopic techniques to probe their properties, and computational modeling to predict behavior and elucidate underlying mechanisms.

Synthesis: Organic chemists focus on developing efficient and versatile synthetic routes to a wide array of isonicotinonitrile derivatives. This includes multicomponent reactions and cross-coupling strategies that allow for the systematic variation of substituents on the molecular framework. researchgate.netmdpi.com The goal is to build libraries of compounds where structure-property relationships can be clearly established.

Spectroscopy: A suite of spectroscopic methods is employed for characterization. Techniques like FT-IR, UV-Vis, and NMR spectroscopy are used to confirm the chemical structure and purity of the synthesized compounds. researchgate.net Steady-state and time-resolved fluorescence spectroscopy are crucial for quantifying the photophysical properties, such as quantum yields and excited-state lifetimes, and for studying the influence of the local environment on the emission characteristics. mdpi.com

Computational Modeling: Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools. mdpi.com These computational methods allow researchers to:

Predict the absorption and emission spectra of new molecules before they are synthesized.

Visualize the frontier molecular orbitals (HOMO and LUMO) to understand the nature of electronic transitions.

Analyze the charge distribution in the ground and excited states to confirm and quantify intramolecular charge transfer (ICT) processes.

Gain insights into the molecular geometry and its impact on electronic properties.

This synergistic loop—where synthesis provides new materials, spectroscopy measures their real-world properties, and computation provides a detailed theoretical understanding—accelerates the discovery and optimization of functional materials for targeted applications. mdpi.com

Future Prospects for Functional Materials and Chemical Synthesis Methodologies

The field of functional materials based on isonicotinonitrile and related N-heterocycles is poised for significant growth, with several promising future directions. The versatility of this chemical scaffold continues to inspire new designs for materials with tailored optical, electronic, and chemical properties.

Functional Materials:

Advanced Sensors: The sensitivity of the fluorescence of isonicotinonitrile derivatives to their local environment could be harnessed to develop highly selective and sensitive chemical sensors for detecting metal ions or environmentally important analytes. researchgate.net

Smart Materials: Research is moving towards materials that can respond to external stimuli. Isonicotinonitrile-based liquid crystals and molecular switches could find applications in displays and data storage. researchgate.net

Bioimaging: By tuning the emission to the near-infrared (NIR) region and incorporating biocompatible functional groups, derivatives could be developed as fluorescent probes for biological imaging, offering advantages like deeper tissue penetration and reduced background fluorescence.

Energy Applications: Beyond photovoltaics, there is potential for application in photocatalysis, for example, in hydrogen production from water or in CO2 reduction, by designing complexes that can absorb light and drive chemical reactions. nih.gov

Chemical Synthesis Methodologies:

Sustainable Synthesis: A key trend is the development of more environmentally friendly synthetic methods. This includes the use of bio-based solvents and catalysts, and the design of multicomponent reactions (MCRs) that improve atom economy by combining several reactants in a single step with minimal waste. researchgate.netmdpi.com

Late-Stage Functionalization: Developing new chemical reactions that allow for the modification of the isonicotinonitrile core at a late stage in the synthesis is a major goal. This would enable the rapid diversification of complex molecules to create libraries of compounds for screening in various applications.

Polymer Chemistry: New polymerization techniques are being explored to incorporate the isonicotinonitrile unit into novel functional polymers. This could lead to materials with unique properties for applications in membranes, coatings, or flame retardants. mdpi.com

The continued collaboration between synthetic chemists, materials scientists, and physicists will be essential to unlock the full potential of this compound and its derivatives, paving the way for the next generation of advanced functional materials.

Q & A

Basic: What synthetic routes are available for 2-(4-Methoxyphenyl)isonicotinonitrile, and how are intermediates characterized?

Answer:

A common approach involves nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen (e.g., chlorine) on the isonicotinonitrile core with a 4-methoxyphenyl group via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is feasible . Intermediate characterization typically employs:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methoxy group integration.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve structural ambiguities, as demonstrated in related malononitrile derivatives .

Basic: How can researchers optimize the purity of this compound during synthesis?

Answer:

Purity optimization requires:

- Chromatographic purification (e.g., flash column chromatography) using gradients of ethyl acetate/hexane to separate byproducts like unreacted starting materials or regioisomers.

- Recrystallization from solvents such as ethanol or acetonitrile, leveraging differential solubility of the target compound versus impurities .

- HPLC-MS monitoring to detect trace contaminants, particularly nitrile-related side products observed in analogous syntheses .

Advanced: What isotopic labeling strategies are applicable for studying the metabolic fate of this compound?

Answer:

Carbon-14 labeling at specific aryl positions can be achieved via:

- Radiolabeled toluene precursors (e.g., toluene ring-1-¹⁴C), followed by multi-step functionalization to introduce the methoxyphenyl and nitrile groups, as reported for structurally similar ethanols .

- Post-synthetic isotopic exchange using ¹³C-enriched KCN under controlled conditions to replace the nitrile group.

Validation requires radio-HPLC or scintillation counting to quantify incorporation efficiency .

Advanced: How do crystallographic data resolve contradictions in proposed reaction mechanisms for derivatives of this compound?

Answer: